
(3-Aminopropyl)triphenylphosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)triphenylphosphonium is a nitrogen-phosphorus heterocyclic compound. It is generally a white to pale yellow solid and is soluble in organic solvents such as ether and chloroform, but has poor solubility in water . This compound is used as a reagent in organic synthesis, particularly in phosphorus chemistry and catalytic reactions.
Preparation Methods
(3-Aminopropyl)triphenylphosphonium can be synthesized through the reaction of triphenylphosphine with 3-aminopropyl bromide in an organic solvent . The reaction typically involves the following steps:
- Dissolve triphenylphosphine in an organic solvent such as toluene.
- Add 3-aminopropyl bromide to the solution.
- Allow the reaction to proceed at elevated temperatures (around 80°C) for several hours.
- After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
(3-Aminopropyl)triphenylphosphonium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Aminopropyl)triphenylphosphonium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and phosphorus chemistry.
Biology: It is used in the study of mitochondrial function due to its ability to target mitochondria.
Industry: It is used as a catalyst or intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (3-Aminopropyl)triphenylphosphonium involves its ability to target mitochondria due to the negative mitochondrial membrane potential. The positively charged phosphonium group allows it to penetrate the lipid bilayer and accumulate in the mitochondria . This accumulation can disrupt mitochondrial function, leading to various biological effects.
Comparison with Similar Compounds
(3-Aminopropyl)triphenylphosphonium can be compared with other similar compounds such as:
- Triphenylphosphonium bromide
- Triphenylphosphonium chloride
- Triphenylphosphonium iodide These compounds share similar structures but differ in their specific substituents and properties. The unique aspect of this compound is its aminopropyl group, which provides additional reactivity and functionality compared to other triphenylphosphonium compounds .
Properties
Molecular Formula |
C21H23NP+ |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-aminopropyl(triphenyl)phosphanium |
InChI |
InChI=1S/C21H23NP/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18,22H2/q+1 |
InChI Key |
RDVYIDYGKLWXFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCN)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


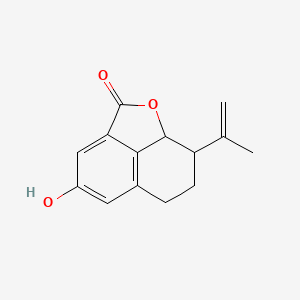
![Ethyl 3-[[1-[[1-[[6-[[1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12297560.png)
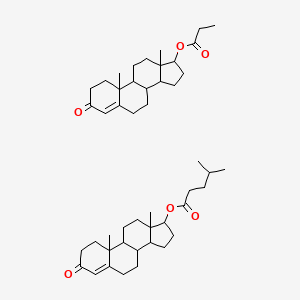
![4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one](/img/structure/B12297565.png)
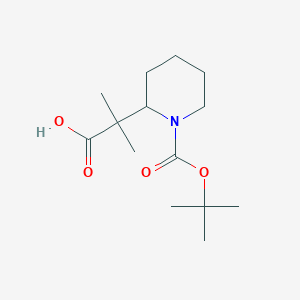
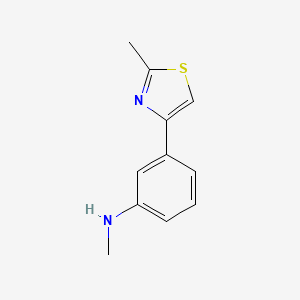

![[(3R)-3-fluoro-3-piperidyl]methanol;hydrochloride](/img/structure/B12297586.png)
![2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid](/img/structure/B12297597.png)
![N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12297604.png)
![N'-hydroxy-N-[3-(4-methoxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide](/img/structure/B12297610.png)
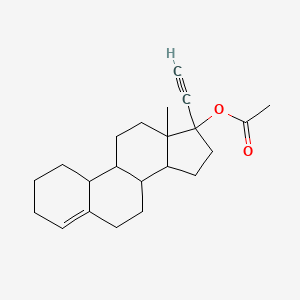
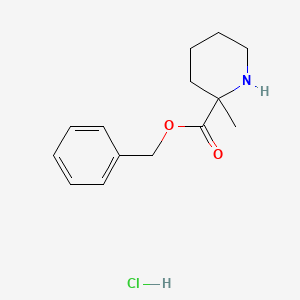
![[(3E,11E,16E)-8,14,18-trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12297627.png)
